molecular formula C15H24N2O B1253706 (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

Cat. No. B1253706
M. Wt: 248.36 g/mol
InChI Key: YQMWQSMYVPLYDI-FQUUOJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one is a natural product found in Virgilia oroboides, Argyrolobium lanceolatum, and other organisms with data available.

Scientific Research Applications

Fluorescence PET Systems

  • A study by Tamayo et al. (2005) discusses the synthesis of new fluorescent devices for protons and metal ions, including macrocycles with pyridil-thioether-containing macrocycles as binding sites and anthracene moieties as signaling agents. These compounds show potential applications in spectrophotometry and spectrofluorimetry.

Chiral Macrocyclic Ligands

  • Research by Bigler, Otth, and Mezzetti (2014) explores the preparation of N2P2 macrocyclic ligands, which could have implications in organometallic chemistry and possibly in the development of new catalysts or coordination compounds.

Interaction with Mercury

  • The work of Tamayo et al. (2007) investigates the complexation properties of macrocyclic ligands toward Hg(II). This study could contribute to understanding the interactions of similar structures with heavy metals, relevant in environmental and analytical chemistry.

Crystal Structure Studies

  • Schaefer, Fourkas, and Tiemann (1985) determined the structure of a related compound, highlighting the importance of such studies in understanding molecular geometry and potential applications in materials science or molecular modeling. (Schaefer et al., 1985)

Synthesis of Heterocycles

  • Studies on the synthesis of various heterocycles, such as 1,4-Oxazepinones and 1,4-Diazepinones, provide insights into synthetic routes that could be useful in pharmaceutical research and development. (Kurita et al., 1990)

Bicyclic Systems and Radical Cations

  • Research on bicyclic systems and their radical cations, such as those involving diazatetracyclo compounds, could have implications in the field of organic electronics or radical chemistry. (Nelsen, Blackstock, & Haller, 1986)

properties

Product Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

InChI

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13+,14-/m0/s1

InChI Key

YQMWQSMYVPLYDI-FQUUOJAGSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)C(=O)N4[C@@H]3CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4

synonyms

17-oxosparteine
17-oxosparteine monohydrochloride, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
17-oxosparteine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
17-oxosparteine, 7S-(7alpha,7aalpha,14alpha,14abeta)-isomer
17-oxosparteine, 7S-(7alpha,7beta,14alpha,14abeta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Reactant of Route 2
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Reactant of Route 3
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Reactant of Route 4
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Reactant of Route 5
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Reactant of Route 6
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

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